molecular formula C20H26N4O B1188692 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B1188692
M. Wt: 338.4g/mol
InChI Key: WHEYMOVKJTXWCB-UHFFFAOYSA-N
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Description

5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a molecular formula of C20H26N4O and a molecular weight of 338.4 g/mol. This compound features a unique structure that includes a benzimidazole ring, a cyclooctyl group, and a pyrrolone moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 6-methyl-1H-benzimidazole, and appropriate amine derivatives. The reaction conditions may involve:

    Cyclization Reactions: Formation of the cyclooctyl group through cyclization reactions.

    Condensation Reactions: Condensation of the benzimidazole ring with the cyclooctyl group.

    Amination Reactions: Introduction of the amino group through amination reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), various amines.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydrobenzimidazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-cyclooctyl-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzimidazole ring.

    5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but differs in the oxidation state of the pyrrolone moiety.

Uniqueness

The presence of the 6-methyl group on the benzimidazole ring and the specific arrangement of the cyclooctyl and pyrrolone moieties make 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE unique. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4g/mol

IUPAC Name

1-cyclooctyl-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14,21,25H,2-8,12H2,1H3,(H,22,23)

InChI Key

WHEYMOVKJTXWCB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4CCCCCCC4)O

Origin of Product

United States

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